1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene
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Overview
Description
1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene is an organic compound characterized by the presence of a pentafluoroethyl group, a fluoro group, and a methyl group attached to a benzene ring. This compound is part of the broader class of fluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene typically involves the introduction of the pentafluoroethyl group into a pre-existing aromatic system. One common method is the reaction of pentafluoroethyl iodide with an aromatic compound under radical conditions. This process often requires the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of microreactors and micro mixers allows for efficient mixing and reaction of the pentafluoroethyl iodide with the aromatic substrate, resulting in high-quality product formation .
Chemical Reactions Analysis
Types of Reactions: 1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and methyl groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter the fluoro and pentafluoroethyl groups.
Common Reagents and Conditions:
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or aminated derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique fluorinated structure makes it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: Fluorinated aromatic compounds are often explored for their potential as pharmaceutical agents due to their stability and bioactivity.
Mechanism of Action
The mechanism by which 1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-4-fluoro-3-methyl-benzene
- 1-(Pentafluoroethyl)-4-chloro-3-methyl-benzene
- 1-(Pentafluoroethyl)-4-fluoro-2-methyl-benzene
Uniqueness: 1-(Pentafluoroethyl)-4-fluoro-3-methyl-benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-fluoro-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-5-4-6(2-3-7(5)10)8(11,12)9(13,14)15/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACWREQVTVNUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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